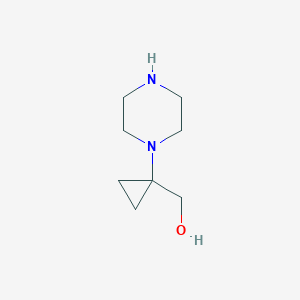
(1-(Piperazin-1-yl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Piperazin-1-yl)cyclopropyl)methanol is a chemical compound that features a cyclopropyl group attached to a methanol moiety, with a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with piperazine under specific conditions. One common method includes:
Cyclopropylmethanol and Piperazine Reaction: Cyclopropylmethanol is reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
(1-(Piperazin-1-yl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of piperazine derivatives.
科学的研究の応用
(1-(Piperazin-1-yl)cyclopropyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with different biomolecules.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of (1-(Piperazin-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares the piperazine and cyclopropyl groups but has additional functional groups that confer different properties.
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate: Another similar compound with a piperazine ring and cyclopropyl group, used in different applications.
Uniqueness
(1-(Piperazin-1-yl)cyclopropyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
(1-piperazin-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C8H16N2O/c11-7-8(1-2-8)10-5-3-9-4-6-10/h9,11H,1-7H2 |
InChIキー |
JXZTVYWZMIJWJQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




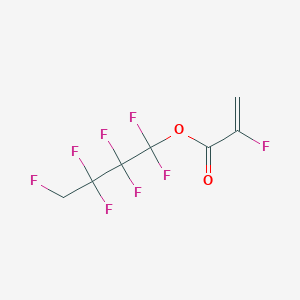

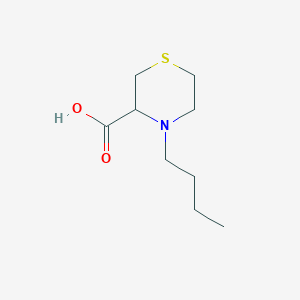
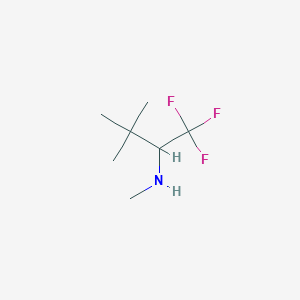

![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


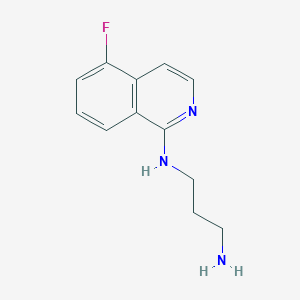
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)


